Oxoepistephamiersine

Description

Contextualization within Hasubanan (B79425) Alkaloid Chemistry and Natural Products Research

Oxoepistephamiersine belongs to the hasubanan class of alkaloids, a structurally intricate family of compounds found in plants of the Stephania genus (family Menispermaceae). acs.orgnih.gov These plants are recognized in traditional medicine for treating a variety of ailments. nih.govresearchgate.net Phytochemical investigations have consistently identified hasubanan alkaloids as major constituents of species like Stephania japonica. nih.gov

The study of natural products like hasubanan alkaloids is a cornerstone of chemical and medicinal research. These compounds exhibit a wide spectrum of biological activities, which drives scientific interest in their isolation, characterization, and synthesis. researchgate.net Hasubanan alkaloids, for instance, have shown activities such as affinity for opioid receptors, which makes them interesting candidates for further biological investigation. nih.govgriffith.edu.au The unique and rigid polycyclic framework of hasubanan alkaloids presents a significant challenge to synthetic chemists, making them attractive targets for the development of new synthetic methodologies. researchgate.net

Historical Overview of this compound Isolation from Botanical Sources (e.g., Stephania japonica) and Initial Characterization

This compound was first identified and isolated in 1984 by Matsui and colleagues. acs.orgacs.org It was extracted from the roots of the Japanese plant Stephania japonica. acs.org The isolation process involved petroleum ether extraction of the dried and chipped roots, followed by chromatographic separation. acs.org

During this investigation, this compound was isolated as a new hasubanalactam alkaloid. acs.org It was obtained alongside two other known alkaloids: oxostephamiersine and the aporphine (B1220529) alkaloid lanuginosine. acs.org The initial characterization of this compound was accomplished through various spectroscopic methods, including proton and carbon-13 nuclear magnetic resonance (PMR and CMR), infrared (IR) spectroscopy, and mass spectrometry, which established its molecular structure. acs.org This discovery marked it as the seventh hasubanalactam congener to be isolated from the Stephania genus. acs.org

Table 1: Isolated Alkaloids from the 1984 Study of Stephania japonica This table is based on data from the initial isolation report and may be dynamically sorted by clicking the headers.

| Compound Name | Compound Type | Yield (mg) from 5.0 kg of roots |

|---|---|---|

| This compound | Hasubanalactam Alkaloid | 38.8 |

| Oxostephamiersine | Hasubanalactam Alkaloid | 29.3 |

| Lanuginosine | Oxoaporphine Alkaloid | 31.2 |

Contemporary Significance as a Research Target in Complex Molecule Synthesis and Biological Inquiry

The intricate, polycyclic structure of this compound makes it a significant and challenging target for total synthesis, a key area of modern organic chemistry. researchgate.netnih.gov The development of synthetic routes to complex molecules like this compound is crucial for confirming their structures and for providing access to larger quantities for further biological evaluation. researchgate.net

In 2023, a concise and divergent total synthesis of this compound was reported. nih.govresearchgate.net This synthetic strategy featured several innovative steps, including a palladium-catalyzed cascade cyclization to construct the core tricyclic framework. nih.gov The successful synthesis of this compound not only represents an important achievement in the field of complex molecule synthesis but also opens avenues for producing analogues that could be used to probe biological systems. researchgate.netnih.gov While specific biological activities for this compound itself are not extensively detailed in the initial search results, the known opioid receptor binding of other hasubanan alkaloids provides a strong rationale for its continued investigation in biological inquiry. researchgate.netnih.gov The ability to synthetically produce this compound and related structures facilitates structure-activity relationship (SAR) studies, which are fundamental to discovering new therapeutic agents. nih.gov

Structure

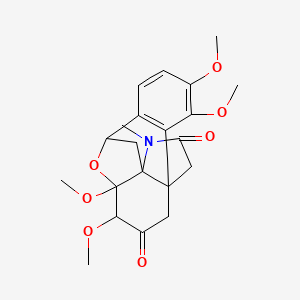

2D Structure

3D Structure

Properties

IUPAC Name |

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,14,18H,8-10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMLCCHVXIGOAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation Methodologies for Oxoepistephamiersine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical and Connectivity Assignments

NMR spectroscopy stands as the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like Oxoepistephamiersine in solution. Through a combination of one-dimensional and two-dimensional experiments, it is possible to map out the complete proton and carbon framework and determine the relative stereochemistry of chiral centers.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis for Proton and Carbon Environments

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer the foundational data for structural elucidation by identifying the distinct chemical environments of each hydrogen and carbon atom within the this compound molecule.

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin splitting). Key chemical shifts can indicate protons attached to heteroatoms or those in specific regions of the alkaloid's fused ring system.

Similarly, the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and its functional group type, such as alkanes, alkenes, or carbonyls.

Detailed ¹H and ¹³C NMR spectral data for this compound, while crucial for its initial identification and subsequent synthetic verification, are typically reported in specialized chemical literature and databases. Access to the specific supporting information from primary publications is required for a complete listing of chemical shifts (δ) and coupling constants (J).

Table 1: Representative ¹H NMR Data for Key Protons in this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | Data Not Available | Data Not Available | Data Not Available |

| H-7 | Data Not Available | Data Not Available | Data Not Available |

| -OCH₃ | Data Not Available | Data Not Available | Data Not Available |

| -NCH₃ | Data Not Available | Data Not Available | Data Not Available |

Table 2: Representative ¹³C NMR Data for Key Carbons in this compound

| Carbon Position | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | Data Not Available |

| C-Aromatic | Data Not Available |

| -OCH₃ | Data Not Available |

| -NCH₃ | Data Not Available |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle of this compound by revealing correlations between different nuclei. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. zin.ru Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton-proton networks throughout the molecule's spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. researchgate.netresearchgate.net This is a powerful method for definitively assigning the carbon signals based on the already-assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. zin.ru HMBC is crucial for connecting the individual spin systems identified by COSY and for positioning quaternary carbons (carbons with no attached protons) and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies nuclei that are close to each other in space (typically within 5 Å), regardless of whether they are bonded. This through-space correlation is vital for determining the relative stereochemistry and conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of the this compound molecule, from which its exact elemental formula can be deduced.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Information

Electrospray Ionization (ESI) is a soft ionization technique that allows large, non-volatile molecules like alkaloids to be ionized into the gas phase with minimal fragmentation. When coupled with a high-resolution mass analyzer (such as a Time-of-Flight, TOF, or Orbitrap), ESI-MS can measure the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) with very high accuracy (typically to within 5 ppm). This precision allows for the calculation of a unique elemental composition, confirming the molecular formula. Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing valuable clues about the molecule's structure.

Table 3: HRMS-ESI Data for this compound

| Molecular Formula | Ion Type | Calculated m/z | Measured m/z |

|---|---|---|---|

| Data Not Available | [M+H]⁺ | Data Not Available | Data Not Available |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While complex alkaloids like this compound are generally not volatile enough for direct GC-MS analysis, the technique can be used to analyze more volatile synthetic precursors or degradation products. It also serves as an effective method for assessing the purity of synthetic intermediates, ensuring that starting materials for subsequent reaction steps are free from contaminants.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. For this compound, IR spectroscopy is used to confirm the presence of key structural features. For instance, a strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of a carbonyl group (C=O), consistent with the lactam (amide) functionality in its structure. Other characteristic peaks would confirm the presence of C-H bonds (both aromatic and aliphatic), C-O bonds (from ether or methoxy groups), and C-N bonds.

Table 4: Key Infrared Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Observed Peak (cm⁻¹) |

|---|---|---|

| Amide C=O Stretch | 1680–1630 | Data Not Available |

| Aromatic C=C Stretch | 1600–1450 | Data Not Available |

| Aliphatic C-H Stretch | 3000–2850 | Data Not Available |

| C-O Stretch (Ether) | 1250–1050 | Data Not Available |

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.orgresearchgate.netnih.gov This technique relies on the diffraction of X-rays by a single crystal of a compound. The resulting diffraction pattern is used to generate a detailed map of electron density within the crystal, from which the precise spatial arrangement of each atom can be deduced. youtube.com

In the context of the hasubanan (B79425) alkaloid family, to which this compound belongs, X-ray crystallography has been instrumental in establishing a reference for the absolute configuration of the entire class of compounds. While a specific X-ray crystal structure for this compound has not been detailed in readily available literature, the absolute configuration of the closely related hasubanan alkaloid, aknadinine, was definitively determined through X-ray analysis of its 4-brosylate ester derivative. thieme-connect.com This established stereochemical framework for aknadinine then serves as a crucial reference point. The absolute configurations of other hasubanan alkaloids can be confidently assigned by comparing their circular dichroism (CD) spectra with that of aknadinine. thieme-connect.com A similarity in the CD spectra across the series of related compounds indicates a shared absolute configuration of their core structures. thieme-connect.comhebmu.edu.cn

This approach, where a single member of a structural family is subjected to X-ray crystallographic analysis to anchor the stereochemistry for the entire group, is a common and efficient strategy in natural product chemistry. The process typically involves the following steps:

Crystallization: Obtaining a high-quality single crystal of the natural product or a suitable crystalline derivative is the first and often most challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The intensities and positions of the diffracted beams are meticulously recorded.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. From this map, the positions of the atoms are determined, and the molecular structure is refined to a high degree of precision.

The data obtained from an X-ray crystallographic analysis is comprehensive, providing not only the connectivity of atoms but also bond lengths, bond angles, and the precise spatial orientation of all stereocenters.

Table 1: Representative Crystallographic Data for a Hasubanan Alkaloid Analogue (Note: This table is illustrative of the type of data obtained from an X-ray crystallography experiment for a hasubanan alkaloid derivative and does not represent this compound itself.)

| Parameter | Value |

| Chemical Formula | C₂₅H₂₈BrNO₅S |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 16.789(7) |

| Volume (ų) | 2627(2) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Computational Approaches in Structural Elucidation: Complementary Techniques for Data Interpretation

Computational chemistry has emerged as an indispensable tool in the structural elucidation of complex natural products, offering powerful methods to complement experimental data and resolve ambiguities. researchgate.netacs.orgrsdjournal.org In the case of hasubanan alkaloids like this compound, computational approaches, particularly those based on Density Functional Theory (DFT), are employed to predict spectroscopic properties, which can then be compared with experimental data to validate or assign the correct structure and stereochemistry. thieme-connect.comnih.gov

One of the most significant applications of computational chemistry in this area is the calculation of Electronic Circular Dichroism (ECD) spectra. nih.govnih.gov The absolute configurations of newly isolated hasubanan alkaloids have been successfully established by comparing their experimentally measured ECD spectra with the spectra calculated for different possible stereoisomers using DFT. nih.gov A strong correlation between the experimental and a calculated spectrum provides compelling evidence for the assigned absolute configuration.

This computational approach typically involves the following workflow:

Conformational Search: For a given stereoisomer, a thorough conformational search is performed to identify all low-energy conformers that are likely to exist in solution.

Geometry Optimization: The geometry of each conformer is optimized using DFT methods to find its most stable three-dimensional structure.

Spectroscopic Property Calculation: For each optimized conformer, the ECD spectrum is calculated using time-dependent DFT (TD-DFT).

Boltzmann Averaging: The calculated spectra of all significant conformers are averaged based on their relative Boltzmann populations to generate a final predicted spectrum for that stereoisomer.

Comparison with Experimental Data: The predicted ECD spectra for all possible stereoisomers are then compared with the experimental spectrum of the natural product. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure.

Beyond ECD spectra, DFT calculations are also invaluable for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.comnih.gov This can be particularly useful in assigning the complex NMR spectra of alkaloids and in distinguishing between diastereomers. By calculating the NMR chemical shifts for all possible isomers of a molecule and comparing them to the experimental data, the correct relative stereochemistry can often be determined with a high degree of confidence. The DP4+ method is a statistical approach that leverages these calculated NMR shifts to determine the most probable stereoisomer. rsdjournal.org

Table 2: Illustrative Comparison of Experimental and Calculated ECD Data for a Hasubanan Alkaloid (Note: This is a representative table demonstrating the comparison of experimental and DFT-calculated ECD data for a generic hasubanan alkaloid to establish absolute configuration.)

| Wavelength (nm) | Experimental Δε | Calculated Δε (Isomer A) | Calculated Δε (Isomer B) |

| 220 | +12.5 | +11.8 | -11.5 |

| 245 | -8.2 | -7.9 | +8.1 |

| 280 | +5.6 | +5.2 | -5.4 |

| 310 | -3.1 | -2.9 | +3.0 |

The strong correlation between the experimental data and the calculated data for Isomer A would support its assignment as the correct absolute configuration.

Biosynthetic Pathways and Precursor Studies of Oxoepistephamiersine

Proposed Biogenetic Routes within the Hasubanan (B79425) Alkaloid Family

The biosynthesis of hasubanan alkaloids is understood to originate from the amino acid tyrosine, which serves as the foundational building block for a vast array of benzylisoquinoline alkaloids. The proposed biogenetic pathway commences with the oxidative coupling of reticuline (B1680550) derivatives. While the specific enzymatic steps leading to every hasubanan alkaloid are not fully elucidated, a general scheme is widely accepted.

The core hasubanan skeleton is formed through an intramolecular oxidative coupling of a phenolic benzylisoquinoline precursor. This crucial step creates the characteristic bridged ring system. Subsequent enzymatic modifications, such as oxidations, reductions, and methylations, then give rise to the diverse array of hasubanan alkaloids observed in nature. The biosynthesis of these alkaloids is often tissue-specific within the producing plant.

Identification of Biosynthetic Precursors and Intermediates (Hypothetical and Verified)

While the direct biosynthetic precursors of Oxoepistephamiersine have not been experimentally verified, a hypothetical pathway can be proposed based on the established biogenesis of related hasubanan alkaloids.

Interactive Table: Putative Precursors and Intermediates in this compound Biosynthesis

| Precursor/Intermediate | Role in Biosynthesis | Verification Status |

| L-Tyrosine | Primary metabolic building block | Verified (General Alkaloid Biosynthesis) |

| Reticuline | Key branch-point intermediate in benzylisoquinoline alkaloid biosynthesis | Verified (Hasubanan Alkaloid Family) |

| Hasubanonine (B156775) | A plausible direct precursor to this compound, differing in oxidation state. | Hypothetical |

| Epistephamiersine (B1154009) | A potential immediate precursor, requiring oxidation to yield this compound. | Hypothetical |

The journey from the fundamental amino acid L-tyrosine to the complex structure of this compound is a multistep process. L-Tyrosine undergoes a series of transformations to yield reticuline, a pivotal intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids, including the hasubanans. From reticuline, the pathway is believed to proceed through further intermediates to form the core hasubanan structure. It is hypothesized that a compound like hasubanonine could be a key intermediate, which, through a series of oxidative transformations, leads to other hasubanan alkaloids. Given the structural similarity, it is plausible that epistephamiersine is the direct precursor to this compound, with the final step being an oxidation reaction.

Enzymatic Transformations in this compound Biosynthesis (Hypothetical or Identified Enzymes)

The specific enzymes responsible for the biosynthesis of this compound have not yet been identified. However, based on the proposed biosynthetic pathway and the known enzymology of alkaloid biosynthesis, several classes of enzymes are likely involved. The metabolic engineering of plant alkaloid biosynthesis is a growing field of research that helps in understanding these enzymatic processes. nih.govnih.govynu.edu.cn

Interactive Table: Hypothetical Enzymes in this compound Biosynthesis

| Enzyme Class | Proposed Function in this compound Biosynthesis |

| Cytochrome P450 Monooxygenases | Catalyze key oxidative coupling and subsequent oxidative modifications of the hasubanan core. |

| Dehydrogenases | Involved in the final oxidation step converting a precursor like epistephamiersine to this compound. |

| Methyltransferases | Responsible for the addition of methyl groups at various positions on the alkaloid scaffold. |

| Reductases | May be involved in earlier steps of the pathway leading to the hasubanan core. |

The formation of the hasubanan skeleton from a reticuline-type precursor is anticipated to be catalyzed by a cytochrome P450 monooxygenase. These enzymes are well-known for their role in the oxidative phenolic coupling reactions that are central to the biosynthesis of many complex alkaloids. mdpi.com Subsequent modifications of the hasubanan core, including the introduction of the ketone group found in this compound, are also likely carried out by cytochrome P450 enzymes or specific dehydrogenases. The methylation patterns observed in this compound and its relatives would be established by S-adenosylmethionine-dependent methyltransferases.

Investigations into Biotransformation and Metabolic Fates of this compound in Producing Organisms

There is currently no specific research available on the biotransformation or metabolic fate of this compound within the plants that produce it, such as those from the Stephania genus. However, general principles of secondary metabolite metabolism in plants suggest that alkaloids like this compound are not static end-products. They can undergo various transformations, including glycosylation, acylation, or further oxidation, which can alter their solubility, stability, and biological activity. These modifications can also be involved in their transport and storage within the plant. The study of metabolic engineering in plants provides insights into how alkaloid pathways can be manipulated and understood. nih.govnih.gov Further research, potentially utilizing metabolic labeling studies and advanced analytical techniques, is needed to elucidate the specific metabolic fate of this compound in its natural producers.

Molecular and Cellular Mechanisms of Oxoepistephamiersine S Biological Activities

Investigation of Cellular Targets and Pathways

The exploration of Oxoepistephamiersine's cellular targets is crucial for understanding its therapeutic potential. This involves examining its effects on various cell types, particularly in the context of cancer and inflammation, to map the pathways it modulates.

This compound has been noted for its cytotoxic effects against cancer cell lines. researchgate.net However, detailed studies specifying its half-maximal inhibitory concentration (IC50) against a panel of specific human cancer cell lines are not extensively detailed in publicly available research. The IC50 value is a critical parameter that quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. This metric is fundamental for comparing the potency of different compounds and assessing their potential as anti-cancer agents. While the cytotoxic potential of this compound is recognized, further research is needed to quantify its efficacy across a diverse range of cancer cell lines.

This compound is recognized for its anti-inflammatory properties. researchgate.net The mechanisms underlying these effects are understood by studying related alkaloids and compounds that influence inflammatory cascades. Anti-inflammatory action often involves the modulation of key signaling pathways and the production of inflammatory mediators.

Research on compounds from the Stephania japonica plant, the source of this compound, suggests that some alkaloids exert their anti-inflammatory effects by reducing the levels of leukotrienes and prostaglandins. nih.gov Prostaglandins are produced via the cyclooxygenase (COX) enzymes, and their inhibition is a common mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, many anti-inflammatory compounds function by targeting pro-inflammatory transcription factors like nuclear factor-κB (NF-κB) and activator protein 1 (AP-1). science.gov The activation of these factors leads to the expression of pro-inflammatory cytokines, such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). science.gov While these mechanisms are established for other anti-inflammatory agents, direct studies confirming this compound's specific impact on these cytokine and transcription factor pathways are required for a complete understanding.

Enzymatic and Receptor-Level Interaction Studies

To define its mechanism of action, it is essential to study how this compound interacts directly with specific proteins, such as receptors and enzymes. These interactions can trigger or block cellular signals, leading to a physiological response.

Hasubanan (B79425) alkaloids isolated from the leaves of Stephania japonica have demonstrated an affinity for human opioid receptors. science.govamericanpeptidesociety.org Specifically, these compounds have been tested for their binding to μ (mu), δ (delta), and κ (kappa) opioid receptors. The studies revealed that this class of alkaloids binds to the human δ-opioid receptor with IC50 values ranging from 0.7 to 46 μM. science.govamericanpeptidesociety.org They showed similar potency against the μ-opioid receptor but were found to be inactive against κ-opioid receptors. science.govamericanpeptidesociety.org This selective binding profile suggests that the pharmacological effects of this compound and related hasubanan alkaloids may be mediated, at least in part, through the modulation of the delta and mu opioid receptor systems.

| Receptor Target | Binding Affinity (IC50 Range) | Activity Status |

|---|---|---|

| δ-Opioid Receptor | 0.7 - 46 μM | Active |

| μ-Opioid Receptor | Similar potency to δ-opioid receptor | Active |

| κ-Opioid Receptor | Not specified | Inactive |

While the interaction of this compound with cellular receptors is an area of active research, specific studies detailing its direct influence on enzymatic activity are not widely available. The ability of a compound to inhibit or activate an enzyme is a common mechanism of action for many therapeutic agents. Such interactions are typically quantified by determining the IC50 or activation constant (AC50), which measures the concentration of the compound needed to achieve 50% inhibition or activation, respectively. Further investigation is necessary to determine if this compound targets specific enzymes and to characterize the nature of these potential interactions.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

The cellular response to a bioactive compound often involves changes in gene expression and, consequently, the protein landscape of the cell. Techniques such as microarray analysis, RNA-sequencing, and mass spectrometry-based proteomics can provide a global view of these changes. However, specific studies employing gene expression or proteomic profiling to analyze the cellular response to this compound exposure have not been identified in the reviewed scientific literature. Such research would be invaluable for uncovering novel biological pathways affected by the compound and for identifying potential biomarkers of its activity.

Structure Activity Relationship Sar and Chemoinformatic Studies of Oxoepistephamiersine Analogs

Design Principles for Rational Modification of Oxoepistephamiersine Derivatives

The rational design of this compound derivatives is guided by established principles aimed at optimizing its therapeutic potential. Synthetic efforts are centered on modifying specific regions of the hasubanan (B79425) scaffold to probe the resulting impact on biological activity. Key strategies involve creating a library of compounds with variations in substituents, stereochemistry, and core structural elements.

One fundamental approach is the modification of the core aza-[4.4.3]propellane framework, a key structural feature of hasubanan alkaloids. For instance, the synthesis of derivatives with alterations to this core can significantly influence biological properties. The total synthesis of this compound itself, a complex undertaking, provides a platform for creating such analogs. A reported synthesis features a palladium-catalyzed cascade cyclization to build the tricyclic carbon framework and a subsequent skeletal reorganization to construct the benzannulated aza[4.4.3]propellane core. researchgate.net This synthetic route allows for the introduction of modifications at various stages, enabling the creation of a diverse set of derivatives for SAR studies.

Another design principle involves late-stage functionalization, particularly oxidation, which is crucial for accessing different congeners and introducing key functional groups. acs.orgresearchgate.net Strategic, late-stage, regioselective, and diastereoselective oxidative annulation can form challenging features like tetrahydrofuran (B95107) (THF) rings and hemiketal moieties in a single step, as demonstrated in the synthesis of related complex alkaloids. researchgate.net The systematic evaluation of these synthetically accessible analogs provides critical insights into how structural changes correlate with biological outcomes, thereby guiding the design of more effective and selective compounds.

Table 1: Design Strategies for this compound Analog Modification

| Design Principle | Target Modification Area | Potential Outcome |

|---|---|---|

| Core Scaffold Modification | Aza-[4.4.3]propellane framework | Alteration of fundamental biological activity and target affinity |

| Substituent Variation | Aromatic ring substituents | Modulation of potency, selectivity, and pharmacokinetic properties |

| Stereochemical Inversion | Chiral centers | Investigation of stereospecific interactions with biological targets |

| Late-Stage Oxidation | C-H bonds on the core skeleton | Introduction of key functional groups (e.g., hydroxyl, keto) to mimic natural analogs and enhance activity |

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

Identifying the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a primary goal of SAR studies. For this compound and its analogs, this involves determining which parts of the molecule are critical for its cytotoxic and anti-inflammatory effects.

Studies on related complex natural products suggest that specific oxygenation patterns are often critical for bioactivity. acs.org For example, in taxanes, the side chain on the C13 oxygen atom is a key requirement for biological activity. acs.org Similarly, for hasubanan alkaloids, the presence and positioning of hydroxyl, methoxy, and ketone functionalities on the core structure are believed to be crucial for target interaction. The evaluation of a library of derivatives with varied functional groups helps to map these critical pharmacophoric elements. This systematic approach allows researchers to understand how specific groups contribute to binding affinity and efficacy at molecular targets. Efforts to define a common pharmacophoric motif for neurotrophic activity in other complex molecules have shown that substitution at certain positions can significantly affect bioactivity, while other moieties may not be as critical. acs.org

Computational Chemistry and Molecular Modeling in SAR Investigations

Computational techniques are indispensable tools in modern drug discovery and are heavily applied to the study of complex natural products like this compound. These methods provide insights into the molecular basis of biological activity and guide the rational design of new analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For hasubanan alkaloids, QSAR models can be developed to predict the cytotoxic or anti-inflammatory potency of newly designed, untested derivatives. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to quantify the structural features of the analogs. By training machine learning algorithms on a dataset of known compounds and their measured activities, a predictive model is generated. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources.

To understand how this compound interacts with its biological targets at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., an this compound analog) when bound to a target protein. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the target receptor. A scoring function then estimates the binding affinity, helping to rank different analogs. This is instrumental in the initial stages of drug discovery for identifying potential hits.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-target complex over time. These simulations provide a more detailed and realistic view of the binding event, revealing the stability of the interaction and key intermolecular forces such as hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the complex. acs.org For instance, MD simulations can elucidate how specific functional groups on the hasubanan scaffold engage with amino acid residues within a receptor's binding site, explaining why certain structural modifications lead to enhanced or diminished activity. acs.org

Table 2: Application of Computational Methods in this compound Research

| Computational Method | Application | Key Insights Provided |

|---|---|---|

| QSAR | Predict biological activity of new analogs | Identifies key molecular descriptors correlated with activity; prioritizes synthetic targets. |

| Molecular Docking | Predict binding mode and affinity of analogs to a target | Reveals preferred orientation in the binding site; ranks potential ligands based on binding scores. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the ligand-receptor complex | Assesses the stability of binding; identifies critical intermolecular interactions (e.g., hydrogen bonds). acs.org |

Advanced Research Perspectives and Methodological Advancements

Development of Novel and Efficient Synthetic Methodologies for Complex Alkaloids

The synthesis of complex alkaloids, such as those in the hasubanan (B79425) family to which Oxoepistephamiersine belongs, presents significant synthetic challenges due to their intricate, polycyclic frameworks and stereochemically dense structures. researchgate.net The hasubanan alkaloid skeleton is characterized by a unique aza-[4.4.3]propellane core. researchgate.net Over the years, the synthetic organic chemistry community has been drawn to these molecules not only for their structural complexity but also for their diverse biological activities. researchgate.net This interest has spurred the development of numerous innovative synthetic strategies. researchgate.netnih.gov

A recent breakthrough in the field is the concise and divergent total synthesis of both metaphanine (B154199) and this compound from an inexpensive and commercially available starting material, cyclohexanedione monoethylene acetal (B89532). nih.gov A key feature of this synthesis is a palladium-catalyzed cascade cyclization to construct the tricyclic carbon framework. nih.gov This is followed by a regioselective Baeyer-Villiger oxidation and a subsequent skeletal reorganization triggered by methylamine (B109427) to form the benzannulated aza[4.4.3]propellane core. nih.gov A particularly innovative aspect of this methodology is the late-stage regio- and diastereoselective oxidative annulation of a sp3 C-H bond, which accomplishes the formation of the challenging tetrahydrofuran (B95107) (THF) ring system and hemiketal moiety in a single step. nih.gov Furthermore, an enantioselective alkylation of the starting cyclohexanedione monoethylene acetal has paved the way for the asymmetric synthesis of the target molecules. nih.gov

Other notable advancements in the synthesis of hasubanan alkaloids include the development of divergent strategies that allow for the synthesis of multiple subclasses of this alkaloid family from a common intermediate. researchgate.netresearchgate.net For instance, one such strategy involves the catalytic enantioselective construction of a tricyclic compound from which different intramolecular C-N bond-forming processes can lead to topologically distinct hasubanan alkaloids. researchgate.net Key reactions in these synthetic sequences often include intramolecular Michael additions and transannular acetalizations to generate the characteristic propellane and tetrahydrofuran ring systems. nih.gov The use of a photoenolization/Diels-Alder (PEDA) reaction to construct a highly functionalized tricyclic core with a quaternary center has also been reported as a key strategic element. nih.gov

The table below summarizes some of the key synthetic strategies and reactions employed in the total synthesis of hasubanan alkaloids, including this compound.

| Synthetic Strategy/Reaction | Description | Application in Hasubanan Alkaloid Synthesis | Reference(s) |

| Palladium-Catalyzed Cascade Cyclization | A sequence of reactions catalyzed by palladium to form multiple rings in one pot. | Construction of the tricyclic carbon framework of metaphanine and this compound. | nih.gov |

| Late-Stage C-H Oxidative Annulation | Formation of a ring via oxidation of a carbon-hydrogen bond at a late stage of the synthesis. | Single-step formation of the THF ring and hemiketal moiety in this compound. | nih.gov |

| Regioselective aza-Michael Reaction | A selective addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. | Efficient construction of the hasubanan skeleton. | researchgate.net |

| Aza-Benzilic Acid Type Rearrangement | A rearrangement reaction that often involves the contraction of a ring system. | Utilized in the synthesis of (+)-stephadiamine from a metaphanine intermediate. | researchgate.netresearchgate.net |

| Photoenolization/Diels-Alder (PEDA) Reaction | A photochemical reaction to form a cyclohexene (B86901) ring system. | Construction of the highly functionalized tricyclic core skeleton bearing a quaternary center. | nih.gov |

| Asymmetric Birch Reduction-Alkylation | A method to introduce chirality during the reduction and alkylation of an aromatic ring. | Employed in the first asymmetric synthesis of (+)-cepharamine. | lookchem.com |

High-Throughput Screening Approaches for Identification of New Biological Activities

High-throughput screening (HTS) represents a pivotal technology in modern drug discovery and chemical biology, enabling the rapid assessment of large numbers of chemical compounds for their effects on biological targets. nih.gov This methodology is particularly valuable for natural products like this compound and its analogs, where the full spectrum of biological activities may not yet be known. HTS assays are typically automated and use miniaturized formats, such as 1,536-well plates, to conduct many assays simultaneously. nih.govresearchgate.net

A significant evolution in HTS is the development of quantitative HTS (qHTS). nih.gov Unlike traditional HTS, which tests compounds at a single concentration and can be prone to false positives and negatives, qHTS generates concentration-response curves for every compound in a library in a single experiment. nih.gov This provides a much richer dataset, allowing for the immediate characterization of compounds based on their potency and efficacy. nih.gov Such detailed information is crucial for elucidating structure-activity relationships (SAR) directly from the primary screen. nih.gov

For a compound like this compound, qHTS could be employed to screen it against a wide array of biological targets, including enzymes, receptors, and whole-cell assays, to uncover novel bioactivities. nih.govresearchgate.net The process would involve preparing a dilution series of the compound and then testing its effect across a panel of assays. The resulting concentration-response curves would be classified to identify various types of biological modulation, such as activation or inhibition, with varying potencies. nih.gov This approach is particularly useful for identifying compounds with partial activity or low efficacy, which might be missed in a single-point screen but could represent important biological modulators. nih.gov

The data generated from HTS can also be used to develop quantitative structure-activity relationship (QSAR) models. nih.gov These computational models can predict the biological activity of virtual libraries of this compound analogs, helping to prioritize which new derivatives to synthesize for enhanced or novel activities. nih.gov This integration of experimental screening with in silico modeling streamlines the process of identifying lead compounds for further development. nih.gov

The table below outlines a conceptual workflow for using high-throughput screening to identify new biological activities for this compound.

| Step | Description | Key Considerations | Reference(s) |

| 1. Assay Development & Miniaturization | Adapting biological assays (e.g., enzyme inhibition, receptor binding, cell viability) to a high-throughput format (e.g., 384- or 1536-well plates). | Assay robustness, signal-to-background ratio, and compatibility with automation. | nih.govresearchgate.net |

| 2. Compound Library Preparation | Preparation of this compound and a library of its synthetic analogs in a format suitable for screening, typically as a dilution series. | Compound purity and solubility in the assay buffer. | nih.gov |

| 3. Quantitative High-Throughput Screening (qHTS) | Automated screening of the compound library against the panel of biological assays to generate concentration-response data. | Use of appropriate positive and negative controls for data normalization and quality control. | nih.gov |

| 4. Data Analysis and Hit Identification | Analysis of the concentration-response curves to determine parameters like potency (e.g., IC50 or EC50) and efficacy. Hits are identified based on predefined activity thresholds. | Classification of activity profiles (e.g., inhibitor, activator, partial agonist). | nih.gov |

| 5. Hit Confirmation and Follow-up | Re-testing of identified hits to confirm their activity and rule out artifacts. Secondary assays are often used to further characterize the mechanism of action. | Orthogonal assays to confirm the biological effect. | nih.gov |

| 6. Structure-Activity Relationship (SAR) Analysis | Correlation of the chemical structures of the screened analogs with their biological activities to identify key structural features responsible for the observed effects. | Informs the design of next-generation analogs with improved properties. | nih.govnih.gov |

Chemoenzymatic and Biocatalytic Synthesis Approaches for this compound and Analogs

Chemoenzymatic synthesis, which integrates the precision of biocatalysis with the power of traditional organic chemistry, offers a compelling strategy for the efficient and sustainable production of complex natural products like this compound. nih.govnih.gov Enzymes operate with high stereoselectivity and under mild reaction conditions, which can simplify synthetic routes by reducing the need for protecting groups and resolving agents. nih.gov

The application of chemoenzymatic strategies to the synthesis of alkaloids can be envisioned in several ways. nih.gov One approach is to use enzymes to generate enantiomerically enriched starting materials or key intermediates. nih.gov For example, alcohol dehydrogenases or transaminases could be used to produce chiral alcohol or amine precursors with high enantiomeric excess, which could then be elaborated into the hasubanan core using chemical methods. rsc.org This can be a highly efficient way to introduce critical stereocenters early in the synthetic sequence. nih.gov

Another powerful application is the use of enzymes for late-stage functionalization. This involves using enzymes to perform specific transformations on a complex, pre-formed molecular scaffold. For instance, engineered cytochrome P450 monooxygenases or other oxidoreductases could potentially be employed to perform selective hydroxylations or other oxidative transformations on an advanced intermediate of this compound, mimicking biosynthetic pathways. nih.gov This can provide access to analogs that would be difficult to synthesize using purely chemical methods.

Furthermore, entire reaction cascades can be designed where multiple enzymatic and chemical steps are combined in a single pot, either sequentially or concurrently. nih.gov This approach reduces waste and purification steps, leading to more efficient and sustainable processes. nih.gov The development of computer-assisted chemoenzymatic synthesis planning tools, which can evaluate the synthetic potential of a molecule for both biocatalysis and chemocatalysis, is accelerating the design of such integrated routes. researchgate.netchemrxiv.org These tools can help identify opportunities to shorten synthetic routes by strategically incorporating enzymatic steps. researchgate.netchemrxiv.org

The table below presents potential chemoenzymatic approaches for the synthesis of this compound and its analogs.

| Chemoenzymatic Approach | Description | Potential Application for this compound | Reference(s) |

| Enzymatic Desymmetrization | An enzyme selectively reacts with one of two enantiotopic functional groups in a prochiral or meso compound. | Creation of a chiral building block from a symmetrical precursor early in the synthesis. | nih.gov |

| Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | Resolution of a racemic intermediate in the synthetic pathway. | nih.gov |

| Late-Stage Functionalization | Use of enzymes (e.g., P450s, halogenases) to modify a complex, late-stage intermediate. | Introduction of hydroxyl or other functional groups to create novel analogs of this compound. | nih.govnih.gov |

| One-Pot Multi-Step Cascades | Combining enzymatic and chemical reactions in a single reaction vessel to minimize intermediate workup and purification. | A streamlined synthesis combining, for example, an enzymatic reduction with a chemical cyclization. | nih.govrsc.org |

| Biocatalytic Retrosynthesis | Utilizing computational tools to design synthetic routes that strategically incorporate enzymatic transformations. | Designing a novel and more efficient total synthesis of this compound. | researchgate.netchemrxiv.org |

Interdisciplinary Research Integrating Omics Technologies with Natural Product Chemistry

The field of natural product research is being transformed by the integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. actascientific.comfrontiersin.org This interdisciplinary approach provides a powerful toolkit for discovering new natural products, elucidating their biosynthetic pathways, and understanding their biological functions. frontiersin.orgnih.gov While specific omics studies on this compound are not yet widely reported, the application of these technologies holds immense potential for advancing research on this and other hasubanan alkaloids.

Genomics and metagenomics can be used to identify the biosynthetic gene clusters (BGCs) responsible for producing hasubanan alkaloids in plants of the Stephania genus. nih.govactascientific.com By sequencing the genomes of these plants, researchers can pinpoint the genes encoding the enzymes that catalyze the intricate steps of the alkaloid's biosynthesis. frontiersin.org This knowledge can then be leveraged for synthetic biology approaches, where the BGCs could be expressed in a heterologous host (like yeast or bacteria) to produce this compound or its precursors in a controlled and scalable manner. frontiersin.org

Transcriptomics, which analyzes gene expression, can provide insights into how the production of these alkaloids is regulated within the plant. actascientific.com By comparing the transcriptomes of plants under different environmental conditions or at different developmental stages, researchers can identify transcription factors and signaling pathways that control the activity of the biosynthetic genes. frontiersin.org This information is valuable for developing strategies to enhance the yield of these compounds in their native producers.

Metabolomics, the large-scale study of small molecules (metabolites) within a biological system, can be used to create a comprehensive profile of the alkaloids and other metabolites present in Stephania species. frontiersin.org By combining metabolomic data with transcriptomic or genomic data, it is possible to link specific genes to the production of specific metabolites, thereby accelerating the elucidation of biosynthetic pathways. actascientific.com This integrated approach can also lead to the discovery of novel, previously uncharacterized hasubanan alkaloids. frontiersin.org

The convergence of these omics technologies with artificial intelligence (AI) and machine learning is further accelerating natural product research. actascientific.com AI algorithms can analyze vast omics datasets to predict the structures of natural products from their BGCs and to identify potential new bioactive compounds. actascientific.com This interdisciplinary synergy is poised to unlock new frontiers in the study of complex natural products like this compound, from their fundamental biosynthesis to their potential therapeutic applications. actascientific.comfrontiersin.org

The table below illustrates how different omics technologies can be integrated into the research of this compound.

| Omics Technology | Application in this compound Research | Potential Outcomes | Reference(s) |

| Genomics | Sequencing the genome of Stephania species that produce this compound. | Identification of the biosynthetic gene cluster (BGC) responsible for its production. | frontiersin.orgnih.gov |

| Transcriptomics | Analyzing the gene expression profiles of these plants under various conditions. | Understanding the regulation of the biosynthetic pathway and identifying key regulatory genes. | actascientific.comfrontiersin.org |

| Proteomics | Identifying and quantifying the proteins expressed by the plant, particularly the enzymes in the biosynthetic pathway. | Confirming the function of enzymes encoded by the BGC and understanding post-translational modifications. | frontiersin.org |

| Metabolomics | Comprehensive analysis of the small molecule profile of the plant. | Discovery of new hasubanan analogs and intermediates in the biosynthetic pathway. | actascientific.comfrontiersin.org |

| Integrated Omics & AI | Combining data from multiple omics platforms with computational modeling and machine learning. | Elucidation of the complete biosynthetic pathway, prediction of new bioactive analogs, and engineering of heterologous production systems. | actascientific.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.